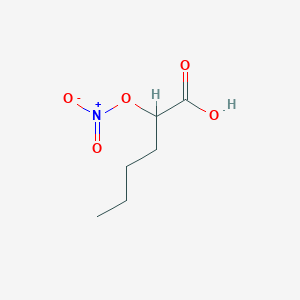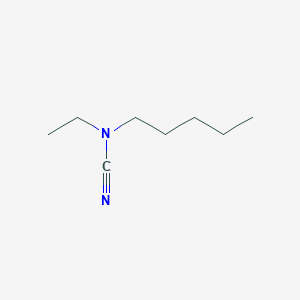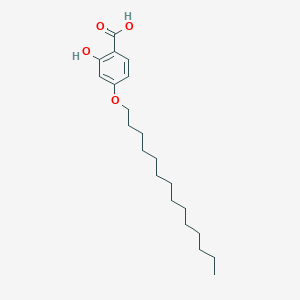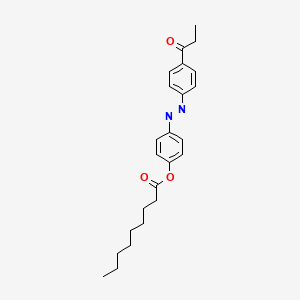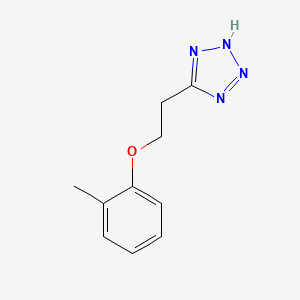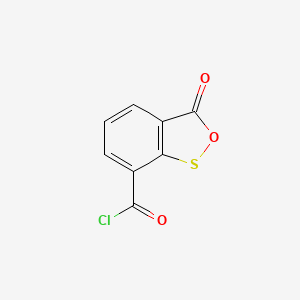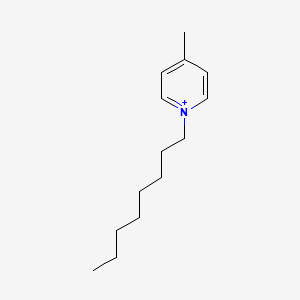
Pyridinium, 4-methyl-1-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 4-methyl-1-octyl- is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are characterized by a pyridine ring with a positively charged nitrogen atom. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 4-methyl-1-octyl- typically involves the quaternization of pyridine with an alkyl halide. The reaction is carried out by mixing pyridine with 4-methyl-1-octyl halide in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete quaternization .
Industrial Production Methods: Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is typically carried out under controlled temperature and pressure to optimize the production of the desired pyridinium salt .
化学反应分析
Types of Reactions: Pyridinium, 4-methyl-1-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium salt reacts with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: The major products include pyridine N-oxide derivatives.
Reduction: The major products are reduced pyridinium derivatives.
Substitution: The major products are substituted pyridinium salts.
科学研究应用
Pyridinium, 4-methyl-1-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a model compound for studying ion transport.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes
作用机制
The mechanism of action of pyridinium, 4-methyl-1-octyl- involves its interaction with biological membranes and proteins. The positively charged pyridinium ion interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can interact with specific molecular targets, such as enzymes, inhibiting their activity and exerting therapeutic effects .
相似化合物的比较
- Pyridinium, 1-methyl-4-octyl-
- Pyridinium, 4-methyl-1-hexyl-
- Pyridinium, 4-methyl-1-decyl-
Comparison: Pyridinium, 4-methyl-1-octyl- is unique due to its specific alkyl chain length, which influences its physicochemical properties and biological activity. Compared to pyridinium, 1-methyl-4-octyl-, the presence of a methyl group at the 4-position enhances its hydrophobicity and membrane-disrupting ability. Similarly, variations in alkyl chain length, as seen in pyridinium, 4-methyl-1-hexyl- and pyridinium, 4-methyl-1-decyl-, affect the compound’s solubility and interaction with biological targets .
属性
CAS 编号 |
74077-78-4 |
|---|---|
分子式 |
C14H24N+ |
分子量 |
206.35 g/mol |
IUPAC 名称 |
4-methyl-1-octylpyridin-1-ium |
InChI |
InChI=1S/C14H24N/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15/h9-10,12-13H,3-8,11H2,1-2H3/q+1 |
InChI 键 |
OSCFFOTZWZZXPR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


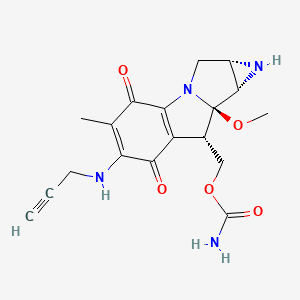

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
